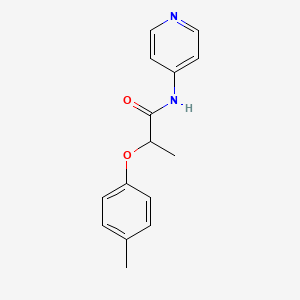

2-(4-methylphenoxy)-N-4-pyridinylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-(4-methylphenoxy)-N-4-pyridinylpropanamide often involves complex reactions including but not limited to condensation, hydrogenation, and functionalization of pyridine and phenol derivatives. For instance, similar compounds have been synthesized through reactions such as the Petasis reaction, demonstrating the versatility and complexity of synthetic routes available for these molecules (Ulaş, 2021).

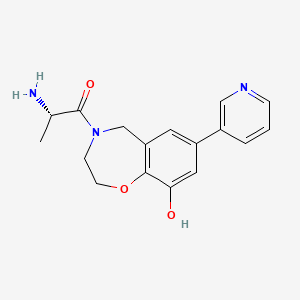

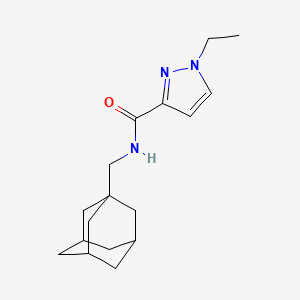

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(4-methylphenoxy)-N-4-pyridinylpropanamide has been characterized using various spectroscopic and crystallographic techniques. These studies reveal intricate details about the molecule's geometry, intermolecular interactions, and crystalline form. For example, crystal structure analyses have identified specific hydrogen bonding patterns that contribute to the stability and conformation of the molecule in solid state (Shi‐Wei Wang & Wenrui He, 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 2-(4-methylphenoxy)-N-4-pyridinylpropanamide often showcase their reactivity towards various reagents, highlighting the functional groups' reactivities. These reactions can lead to a wide range of products, demonstrating the compound's versatility in chemical synthesis and modifications. The detailed reaction mechanisms and conditions are critical for understanding the compound's chemical behavior (Zhu et al., 2003).

Physical Properties Analysis

The physical properties of compounds like 2-(4-methylphenoxy)-N-4-pyridinylpropanamide, including melting point, solubility, and crystal structure, are essential for their application in various scientific areas. These properties are influenced by the molecular structure and can significantly affect the compound's utility in research and development (Kose & McKee, 2011).

作用機序

Target of Action

Similar compounds, such as phenoxy herbicides, are known to target the carotenoid biosynthesis pathway . They interact with phytoene desaturase, an enzyme involved in the synthesis of carotenoids .

Mode of Action

Compounds that inhibit carotenoid synthesis, like some phenoxy herbicides, prevent the formation of enough carotenoids to ensure efficient photoprotection . This leads to the degradation of chlorophyll, depending on the intensity of illumination .

Biochemical Pathways

The compound likely affects the carotenoid biosynthesis pathway. Carotenoids are essential components for the assembly of the photosynthetic apparatus of green plants . Inhibition of this pathway can lead to the decline of photosynthetic activity .

Pharmacokinetics

A related compound, 2-(4-methylphenoxy)-n-(1h-pyrazol-3-yl)-n-(2-thienylmethyl)acetamide, is known to undergo rapid oxidative metabolism .

Result of Action

The inhibition of carotenoid synthesis can lead to the degradation of chlorophyll and the decline of photosynthetic activity .

Action Environment

The herbicidal activity of similar compounds has been tested under greenhouse conditions .

特性

IUPAC Name |

2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-3-5-14(6-4-11)19-12(2)15(18)17-13-7-9-16-10-8-13/h3-10,12H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJRZTHDHINHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330186 |

Source

|

| Record name | 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200335 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

878699-77-5 |

Source

|

| Record name | 2-(4-methylphenoxy)-N-pyridin-4-ylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)

![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)

![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5329934.png)

![1-ethyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5329937.png)

![3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)

![1-{1-[(6-azepan-1-ylpyridin-3-yl)carbonyl]piperidin-3-yl}-3-methylbutan-1-one](/img/structure/B5329952.png)

![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)

![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5329975.png)

![methyl 2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5329982.png)